molecular formula C17H13ClF3NOS B2381771 3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 866042-14-0

3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B2381771
CAS No.: 866042-14-0
M. Wt: 371.8
InChI Key: RTCYGBDFNBHVLG-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a chemical compound based on the privileged thiazolidin-4-one scaffold, a heterocyclic structure recognized for its wide spectrum of biological activities and significant potential in medicinal chemistry research . This scaffold is highly versatile, allowing for structural modifications at the 2, 3, and 5 positions to optimize biological activity and explore interactions with various therapeutic targets . The specific substitution pattern of this compound is of particular research interest. The incorporation of a 4-chlorobenzyl group at the N-3 position and a 3-(trifluoromethyl)phenyl group at the C-2 position is a strategic modification. Literature suggests that halogen substituents, such as chlorine, and lipophilic groups, like trifluoromethyl, are frequently associated with enhanced bioactivity and improved pharmacokinetic properties in thiazolidinone derivatives . These features make this compound a valuable candidate for structure-activity relationship (SAR) studies in various research domains. Key Research Applications & Potential Mechanisms: Antimicrobial and Antitubercular Research: Thiazolidin-4-one derivatives have demonstrated potent inhibitory effects against Mycobacterium tuberculosis , including multidrug-resistant (MDR) strains. They are known to target key bacterial enzymes such as InhA (enoyl-ACP reductase), DNA gyrase, and the membrane transporter MmpL3 . The presence of halogen substituents is often a key structural feature that enhances this antimycobacterial activity. Anticancer Research: The thiazolidin-4-one core has shown promise in anticancer studies, with activity against various human cancer cell lines. The mechanism may involve the induction of apoptosis or interference with key cellular signaling pathways . Anti-inflammatory Research: This class of compounds can interfere with eicosanoid biosynthesis pathways via multi-target inhibition of enzymes such as microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), presenting a potential mechanism for anti-inflammatory activity . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3NOS/c18-14-6-4-11(5-7-14)9-22-15(23)10-24-16(22)12-2-1-3-13(8-12)17(19,20)21/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCYGBDFNBHVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzylamine with 3-(trifluoromethyl)benzaldehyde in the presence of a thiazolidinone precursor. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced thiazolidinone derivative.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

Synthesis and Properties

The synthesis of 3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzylamine with 3-(trifluoromethyl)benzaldehyde in the presence of a thiazolidinone precursor. The reaction is commonly conducted under reflux conditions using solvents such as ethanol or methanol. The resulting compound can be purified through recrystallization or chromatography .

Key Properties:

  • Molecular Weight: 651.1 g/mol
  • LogP (Octanol-Water Partition Coefficient): 5
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Rotatable Bond Count: 7 .

Medicinal Chemistry

  • Anti-inflammatory and Antimicrobial Activities:
    • The compound has been studied for its potential to inhibit inflammatory pathways and microbial growth. It may interact with specific enzymes or receptors involved in these processes, making it a candidate for developing new anti-inflammatory and antimicrobial agents .
  • Anticancer Properties:
    • Research indicates that this thiazolidinone derivative can inhibit cancer cell proliferation. Studies have shown its effectiveness against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Materials Science

  • Development of Novel Materials:
    • The unique electronic and optical properties of this compound make it suitable for applications in materials science. It is being explored for use in organic electronics and photonic devices due to its ability to form stable thin films with desirable conductive properties .

Case Study 1: Anticancer Activity

A study published in Molecules evaluated the anticancer effects of various thiazolidinone derivatives, including this compound. The results demonstrated significant inhibition of cell viability in multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was assessed against several bacterial strains. The findings indicated a notable reduction in bacterial growth, supporting its potential as a lead structure for developing new antibiotics .

Chemical Reactions Analysis

The compound undergoes various chemical reactions that are crucial for its functionalization:

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to sulfoxides or sulfonesPotassium permanganate
Reduction Yields reduced thiazolidinone derivativesSodium borohydride
Substitution Forms substituted thiazolidinone derivativesNucleophiles (amines, thiols)

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in inflammatory pathways, microbial growth, or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Electronic Effects

Compound Name Substituents (Position 2) Substituents (Position 3) Key Features
Target Compound 3-(Trifluoromethyl)phenyl (4-Chlorophenyl)methyl High lipophilicity (CF₃, Cl); electron-withdrawing groups enhance stability
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one 4-Methoxyphenyl 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl Thiadiazole ring increases π-π stacking potential; methoxy group donates electrons
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one Thioxo (S=) 4-Methylphenyl Thioxo group enables tautomerism; methylphenyl enhances hydrophobicity
2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one (4-Chlorophenyl)imino 2-Fluorobenzylidene Imino and benzylidene groups alter conjugation and dipole moments
5-({2-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-... Sulfanylidene (S=) + methylidene 3-(Trifluoromethyl)phenyl Extended conjugation via methylidene; dual electron-withdrawing groups

Physicochemical and Bioactivity Comparisons

Table 2: Physicochemical and Functional Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Notable Bioactivity Findings (if available)
Target Compound ~371.8 ~3.5 Hypothesized enhanced CNS penetration due to CF₃ and Cl groups
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one 237.3 ~2.8 Demonstrated moderate antimicrobial activity in comparative studies
2-(2-Fluorophenyl)-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one 365.4 ~4.2 High polarity (phenoxy group) may limit membrane permeability
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 223.3 ~2.5 Structural simplicity correlates with lower cytotoxicity in vitro
5-[[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylene]-3-ethyl-2-thioxo-... 407.9 ~4.0 Chloro and fluoro substituents synergize for antimicrobial potency

Crystallographic and Stability Insights

  • The target compound’s structural analogs, such as 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, crystallize in a triclinic system (space group P1) with cell parameters a = 6.455 Å, b = 8.920 Å, and c = 16.483 Å . This contrasts with dichlorophenyl-substituted derivatives (e.g., ), which adopt monoclinic systems, suggesting substituent-dependent packing efficiency.
  • The trifluoromethyl group in the target compound likely reduces rotational freedom compared to methyl or methoxy groups, enhancing conformational rigidity .

Functional Group Impact on Activity

  • Electron-withdrawing groups (CF₃, Cl) : Improve resistance to oxidative metabolism and increase binding affinity to hydrophobic pockets in biological targets .
  • Thioxo vs.
  • Heterocyclic extensions (thiadiazole, pyrazole) : Increase molecular complexity and π-stacking capacity but may reduce bioavailability due to higher molecular weight .

Biological Activity

3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, a thiazolidinone derivative, has garnered attention due to its diverse biological activities, particularly in the fields of oncology and virology. This compound is characterized by its unique structural features that contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H13ClF3NOSC_{17}H_{13}ClF_3NOS. The presence of the chlorophenyl and trifluoromethyl groups enhances its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including our compound of interest, as anticancer agents. The mechanism of action often involves the inhibition of specific enzymes linked to cancer proliferation. For instance, compounds with similar thiazolidinone scaffolds have shown significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study demonstrated that thiazolidinone derivatives exhibit IC50 values ranging from 1.61 to 2.98 µg/mL against different cancer cell lines, indicating potent anti-proliferative effects .
CompoundCell LineIC50 (µg/mL)
Example AHT-291.61
Example BJurkat2.98

Antiviral Activity

The antiviral properties of thiazolidinones have also been explored. Certain derivatives have shown efficacy against viral infections by inhibiting viral replication and enhancing host immune responses.

  • Research Findings : In vitro studies indicated that thiazolidinone derivatives can exhibit antiviral activity with EC50 values as low as 0.20 μM against specific viral strains .

Other Pharmacological Activities

In addition to anticancer and antiviral properties, thiazolidinones are being investigated for their potential in treating other conditions:

  • Antidiabetic : Some derivatives have shown hypoglycemic effects, suggesting their utility in diabetes management.
  • Analgesic and Anti-inflammatory : Thiazolidinones have been linked to pain relief and reduced inflammation through COX inhibition .
  • Antioxidant : The antioxidant properties contribute to their potential in combating oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by their structural components. The presence of halogen substituents (e.g., chlorine and fluorine) on the phenyl rings tends to enhance the potency of these compounds.

  • Key Findings : Substituents at specific positions on the thiazolidinone scaffold can lead to increased activity against cancer cells and viruses. For example, compounds with a 2,6-dihalophenyl group at C-2 have shown improved biological activity compared to their unsubstituted counterparts .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationThioglycolic acid, DMF, 80°C65–7592–95
PurificationEthanol recrystallization8598

Advanced: How can structural disorder in crystallographic data for thiazolidinone derivatives be resolved during refinement?

Methodological Answer:
Positional disorder (e.g., in aromatic rings) is common due to flexible substituents. Use SHELXL refinement strategies:

  • Occupancy Refinement : Fix occupancy factors for disordered sites (e.g., 0.737:0.263 ratio observed in a chloro-methylphenyl analog) .
  • Thermal Parameter Constraints : Apply SIMU/DELU restraints to stabilize anisotropic displacement parameters .
  • Validation Tools : Check R-factor convergence (<0.05) and validate using CCDC Mercury’s Mogul geometry analysis .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., thiazolidinone C=O at ~170 ppm) and detects residual solvents .
  • HPLC-MS : Quantifies purity (>98%) and identifies degradation products under accelerated stability testing (40°C/75% RH) .
  • XRPD : Differentiates crystalline vs. amorphous forms, critical for bioavailability studies .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Methodological Answer:
Contradictions often arise from:

  • Structural Variants : Minor substituent changes (e.g., chloro vs. trifluoromethyl groups) alter binding affinity .
  • Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values .
  • Solution : Standardize protocols (e.g., CLSI guidelines) and validate using positive controls (e.g., doxorubicin for cytotoxicity) .

Q. Table 2: Bioactivity Variability in Analogous Compounds

SubstituentAssay SystemIC₅₀ (μM)Reference
4-ChlorophenylHeLa cells12.3 ± 1.2
3-TrifluoromethylMCF-7 cells8.7 ± 0.9

Basic: What in vitro assays are suitable for evaluating antimicrobial activity?

Methodological Answer:

  • Broth Microdilution : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects over 24 hours .
  • Controls : Include ciprofloxacin (antibacterial) and amphotericin B (antifungal) .

Advanced: How can computational modeling predict SAR for thiazolidinone derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., EGFR or COX-2) .
  • QSAR Models : Correlate electronic descriptors (e.g., Hammett σ) with bioactivity .
  • MD Simulations : Analyze binding stability over 100 ns trajectories (GROMACS) .

Basic: What strategies mitigate toxicity in preclinical studies?

Methodological Answer:

  • Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Target SI > 3 .
  • hERG Assay : Screen for cardiotoxicity using patch-clamp electrophysiology .
  • Metabolic Stability : Use liver microsomes to predict CYP450-mediated detoxification .

Advanced: How does crystallographic data inform structure-activity relationships (SAR)?

Methodological Answer:

  • Dihedral Angles : A smaller angle between the thiazolidinone ring and aryl substituents (e.g., 43.0° vs. 88.8°) correlates with enhanced antibacterial activity .
  • Hydrogen Bonding : Intra-molecular S···O interactions stabilize bioactive conformers .
  • Torsional Flexibility : High flexibility in the methylene linker reduces target binding affinity .

Basic: How is reaction progress monitored during multi-step synthesis?

Methodological Answer:

  • TLC : Use silica plates with UV detection (Rf = 0.3–0.5 for intermediates) .
  • In-situ FTIR : Track carbonyl (C=O) and thioamide (C=S) peaks at ~1650 cm⁻¹ and ~1250 cm⁻¹ .
  • Quenching Tests : Aliquot analysis at 1-hour intervals to identify side products .

Advanced: What refinements improve resolution in X-ray crystallography of disordered structures?

Methodological Answer:

  • TWIN Commands : Apply for twinned crystals (e.g., BASF parameter > 0.4) .
  • HAREA Restraints : Limit bond distances/angles in disordered regions .
  • PLATON SQUEEZE : Remove diffuse solvent effects to improve electron density maps .

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